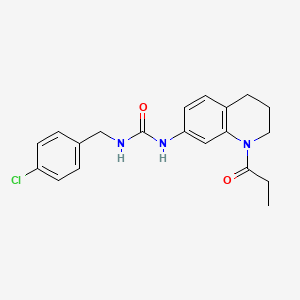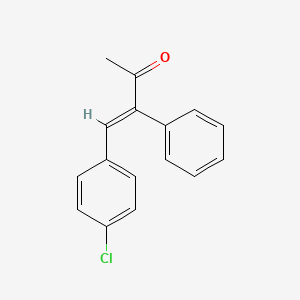
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a chemical compound with the CAS Number: 38661-91-5. It has a molecular weight of 256.73 and its IUPAC name is (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is 1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a solid compound . It has a molecular weight of 256.73 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
Research has been conducted on the molecular structure, spectroscopic analysis, and electronic properties of derivatives similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one". Studies have utilized techniques such as FT-IR, NMR, and X-ray diffraction to understand the compound's structure and properties. For instance, a study on the molecular structure, FT-IR, first-order hyperpolarizability, and other electronic properties of a closely related compound showcased its potential in nonlinear optical applications due to its significant hyperpolarizability values compared to standard materials like urea. This suggests its utility in optoelectronic and charge transport properties, which are crucial for semiconductor devices (A. Najiya et al., 2014).
Computational Insights and Chemical Reactivity
Another study provided computational insights into the molecular structure, electronic properties, and chemical reactivity of a related compound, employing density functional theory (DFT) to explore its geometrical framework and electronic behavior. The investigation included analyses of bond lengths, bond angles, molecular electrostatic potential surface, and vibrational assignments, contributing to a deeper understanding of its chemical behavior and potential applications in material science (Vishnu A. Adole et al., 2020).
Nonlinear Optical (NLO) Properties
Research into the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including compounds structurally similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one", revealed their potential as materials for optoelectronic applications. These studies emphasize the compounds' suitability for use in semiconductor devices due to their significant NLO activities and thermal stability, highlighting their role in enhancing electron transport materials for organic semiconductor devices (M. Shkir et al., 2019).
Antimicrobial Activity and Molecular Docking
The antimicrobial properties of certain derivatives have also been studied, with computational and experimental approaches used to examine their effectiveness against various bacterial and fungal strains. Molecular docking studies further elucidate the potential mechanisms of action, providing a foundation for developing novel antimicrobial agents (C. Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPHNWMLWIYGY-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)
![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)
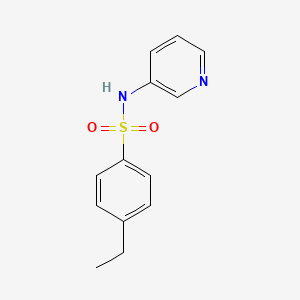
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
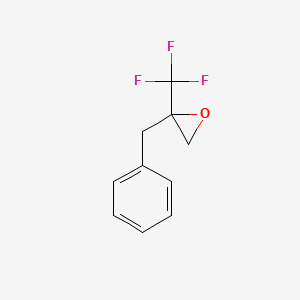
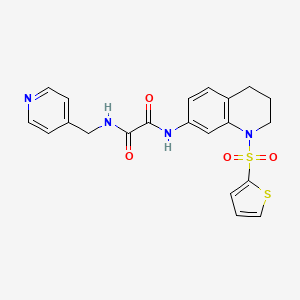
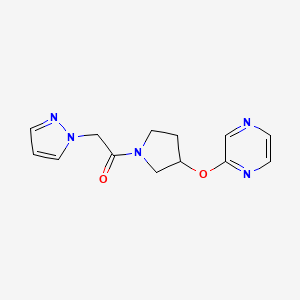
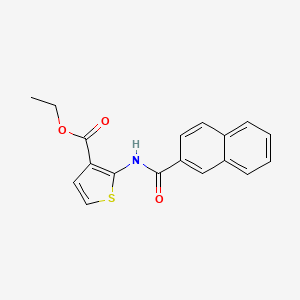
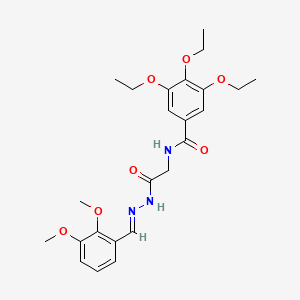
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
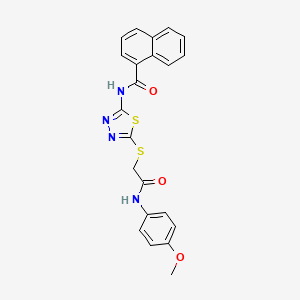
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
